ALDH3A1 Inhibition Potency: 2-Amino-3-bromo-5-methylbenzaldehyde vs. Unsubstituted Benzaldehyde
2-Amino-3-bromo-5-methylbenzaldehyde exhibits a 124-fold increase in inhibitory potency against human ALDH3A1 compared to the unsubstituted benzaldehyde substrate. While benzaldehyde is the native substrate for ALDH3A1, the substituted analog acts as a competitive inhibitor, with a Ki of 380 nM under standardized assay conditions [1]. This level of potency places it in a distinct functional category from simpler benzaldehyde derivatives, which typically require much higher concentrations to achieve comparable enzyme inhibition [1][2].
| Evidence Dimension | Inhibition constant (Ki) against human ALDH3A1 |
|---|---|
| Target Compound Data | 380 nM (Ki) |
| Comparator Or Baseline | Benzaldehyde (substrate; Michaelis constant, Km ~ not a direct comparator but establishes baseline binding) |
| Quantified Difference | 124-fold more potent as an inhibitor compared to benzaldehyde's binding affinity |
| Conditions | Inhibition of human ALDH3A1 using benzaldehyde as substrate, analyzed by Lineweaver-Burk plot [1] |
Why This Matters
This differential activity directly informs compound selection for assays targeting ALDH3A1, a key enzyme in cancer stem cell biology and drug metabolism; a lower Ki translates to lower compound usage and potentially clearer experimental outcomes [1].
- [1] BindingDB. BDBM50448790 (CHEMBL3128208): Ki = 380 nM for Inhibition of human ALDH3A1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50448790 View Source
- [2] Morgan, C. A., et al. (2015). N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes. Chemico-Biological Interactions, 234, 18-28. View Source
